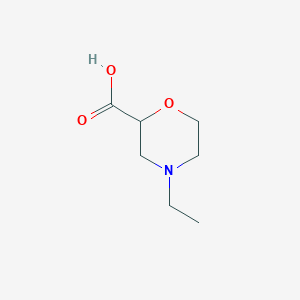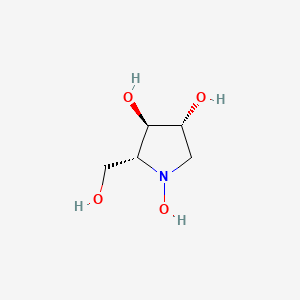
(2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol is a chiral organic compound with multiple hydroxyl groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of multiple hydroxyl groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method is the reduction of a suitable precursor, such as a pyrrolidine derivative, using a reducing agent like sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
(2R,3,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as tosyl chloride or thionyl chloride can be used to convert hydroxyl groups into better leaving groups for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups such as halides or ethers.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a precursor for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals due to its chiral nature and functional groups.
Industry: Applications in the production of fine chemicals and materials.
作用機序
The mechanism of action of (2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl groups can form hydrogen bonds, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol: Unique due to its specific stereochemistry and multiple hydroxyl groups.
(2S,3S,4S)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol: Similar structure but different stereochemistry, leading to different properties and reactivity.
(2R,3R,4R)-2-(Methoxymethyl)pyrrolidine-1,3,4-triol: Similar structure with a methoxy group instead of a hydroxyl group, affecting its chemical behavior.
特性
分子式 |
C5H11NO4 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
(2R,3R,4R)-1-hydroxy-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO4/c7-2-3-5(9)4(8)1-6(3)10/h3-5,7-10H,1-2H2/t3-,4-,5-/m1/s1 |
InChIキー |
GEDDJAUZSNFFHH-UOWFLXDJSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H](N1O)CO)O)O |
正規SMILES |
C1C(C(C(N1O)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


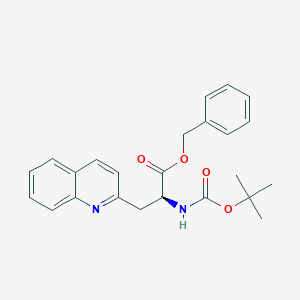
![1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206340.png)
![tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15206352.png)
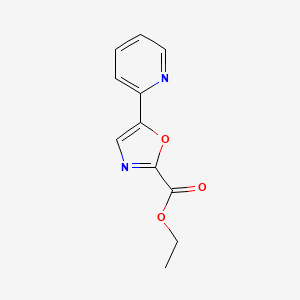

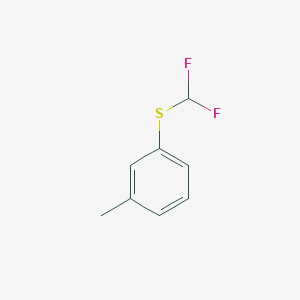
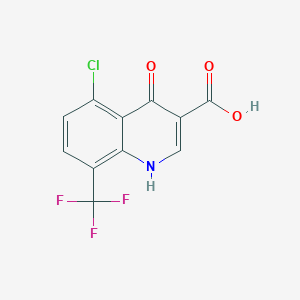
![2-Aminobenzo[d]oxazole-4-sulfonamide](/img/structure/B15206367.png)
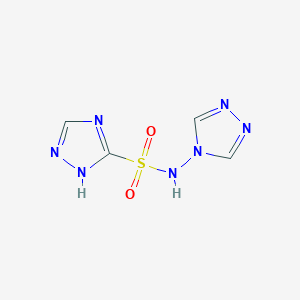
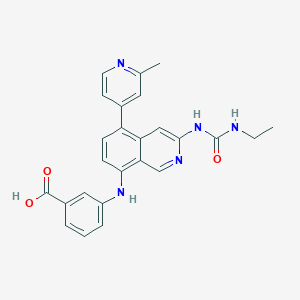

![Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate](/img/structure/B15206396.png)
